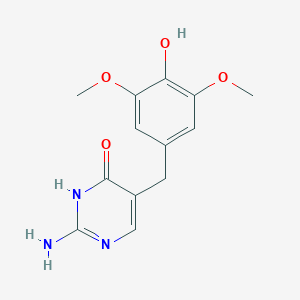

2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one

Description

Propriétés

IUPAC Name |

2-amino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-19-9-4-7(5-10(20-2)11(9)17)3-8-6-15-13(14)16-12(8)18/h4-6,17H,3H2,1-2H3,(H3,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGONLKCVURQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2=CN=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The US3997537A patent outlines a process for synthesizing 4-hydroxypyrimidines via condensation of diketene (1) with guanidine derivatives (2) in strongly acidic media. For the target compound, the diketene precursor would derive from a substituted acetic acid halide, while the guanidine component must incorporate the 4-hydroxy-3,5-dimethoxybenzyl moiety. The reaction proceeds through cyclization under acidic conditions, typically using concentrated sulfuric acid (≥50% w/w) or oleum (≤30% SO₃).

Key steps :

-

Diketene generation : Dehydrohalogenation of α-hydrogen-containing acid halides (e.g., 4-hydroxy-3,5-dimethoxyphenylacetyl chloride) using triethylamine in inert solvents like carbon tetrachloride.

-

Cyclization : Mixing diketene with guanidine sulfate in sulfuric acid at 20–95°C, followed by neutralization with sodium hydroxide or ammonia.

Optimization and Yield Data

A continuous process described in Example 1 of US3997537A achieved an 80% yield for 2-diethylamino-4-hydroxy-6-methylpyrimidine using methyl isobutyl ketone as a solvent. Adapting this method for the target compound would require substituting the methyl group with the 4-hydroxy-3,5-dimethoxybenzyl moiety. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid concentration | 50–98% H₂SO₄ | Prevents byproducts |

| Temperature | 60–95°C | Accelerates cyclization |

| Residence time | 10–30 minutes | Maximizes conversion |

This method’s advantages include scalability and minimal purification needs, though handling concentrated acids poses safety challenges.

Cyanide Intermediate-Based Synthesis

Two-Step Approach from Substituted Benzaldehydes

The CN103601688A patent details a route for TMP-F (a brominated analog) involving:

-

Aldol condensation : 3-Bromo-4,5-dimethoxybenzaldehyde (3) reacts with acrylonitrile in methanol under sodium methoxide to form 3-(3-bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile (4).

-

Ring closure : Intermediate 4 reacts with guanidine carbonate in methanol to yield the pyrimidine core.

For the target compound, replacing the brominated aldehyde with 4-hydroxy-3,5-dimethoxybenzaldehyde would follow analogous steps.

Reaction Conditions and Challenges

-

Step 1 : Conducted at −5°C to 40°C for 1–80 hours, with a 1:1–5 molar ratio of aldehyde to acrylonitrile.

-

Step 2 : Guanidine carbonate (0.5–20 equiv) in methanol at 0–100°C for 0.5–6 hours.

Example 1 of CN103601688A reported a 48.7% yield for the cyanide intermediate, with final purity >95% after recrystallization. Challenges include managing steric hindrance from the 4-hydroxy group and ensuring regioselectivity during cyclization.

Comparative Analysis of Methodologies

Efficiency and Practicality

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions may include the use of strong acids or bases to facilitate the nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibacterial Properties

One of the significant applications of 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one is its role as an impurity in trimethoprim, an antibiotic used to treat bacterial infections. The compound's structural similarity to trimethoprim suggests that it may possess antibacterial properties that could be harnessed in the development of new antimicrobial agents. Studies have indicated that derivatives of pyrimidine can exhibit activity against various bacterial strains, making this compound a candidate for further exploration in antibiotic development .

Enzyme Inhibition

Research has shown that compounds with similar structures often act as inhibitors for specific enzymes involved in bacterial metabolism. The potential for this compound to inhibit dihydrofolate reductase (DHFR) is particularly noteworthy. DHFR is a crucial enzyme in the folate synthesis pathway of bacteria, and its inhibition can lead to bactericidal effects .

Biochemical Research

Proteomics and Metabolomics

In biochemical research, this compound serves as a valuable reference standard for proteomics studies. Its ability to interact with various biological molecules makes it a useful tool in understanding protein interactions and metabolic pathways. By studying how this compound affects cellular processes, researchers can gain insights into disease mechanisms and identify potential therapeutic targets .

Cellular Studies

The compound has been utilized in cellular studies to evaluate its effects on cell viability and proliferation. Preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis, which are critical areas of investigation in cancer research .

Case Studies

Several case studies have explored the applications of this compound:

- Antibacterial Efficacy Study : A study evaluated the antibacterial activity of pyrimidine derivatives, including this compound against various pathogens. Results indicated a significant inhibition of growth in certain strains, supporting its potential as a lead compound for antibiotic development.

- Cell Proliferation Assays : In vitro assays conducted on cancer cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation rates compared to controls. This suggests its potential utility in cancer therapeutics.

Mécanisme D'action

The mechanism of action of 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrimidinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one with structurally related compounds:

Key Observations

Substituent Effects on Physicochemical Properties: Hydrophilicity: The glucopyranosyl-substituted derivative (Compound 5) exhibits higher solubility compared to the benzyl- or arylthio-substituted analogs due to its polar sugar moiety . Thermal Stability: Thieno-fused pyrimidinones (e.g., 2l, 2j) generally show higher melting points (>150°C) than non-fused analogs, likely due to increased molecular rigidity .

Biological Activity Trends: Enzyme Inhibition: The 2,5-dimethoxyphenylsulfanyl analog () demonstrates specific inhibition of tryptophan 5-monooxygenase, a target for gastrointestinal disorders. This suggests that electron-rich aryl groups enhance target binding .

Synthetic Accessibility: Thieno-fused derivatives (e.g., 2l, 2j) are synthesized in high yields (72–87%) via nucleophilic substitution reactions .

Activité Biologique

2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one (CAS Number: 72920-13-9) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure includes a pyrimidinone core substituted with a 4-hydroxy-3,5-dimethoxybenzyl group, which is believed to contribute to its pharmacological properties.

The molecular formula of this compound is , with a molecular weight of 277.28 g/mol. The compound can be represented by the following structural formula:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antibacterial agent. It is identified as an impurity of Trimethoprim, a well-known antibacterial drug used primarily for urinary tract infections. The structural similarities suggest that it may possess similar pharmacological effects.

Antibacterial Activity

The compound has been studied for its antibacterial properties, particularly against various strains of bacteria. In vitro studies have demonstrated that it can inhibit the growth of certain bacterial pathogens, indicating its potential as a therapeutic agent in treating infections.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of pyrimidine derivatives, including this compound, reported the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound exhibits varying degrees of activity against different bacterial strains, with Staphylococcus aureus being particularly susceptible.

The precise mechanism through which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that it may interfere with bacterial folic acid synthesis by inhibiting dihydrofolate reductase (DHFR), similar to Trimethoprim.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. The presence of hydroxyl and methoxy groups enhances its solubility and interaction with biological targets. Research on related compounds has shown that modifications to these substituents can significantly alter biological activity.

Comparative Analysis

A comparative analysis of various pyrimidine derivatives indicates that those with methoxy substitutions generally exhibit enhanced antibacterial activity:

| Compound | Activity |

|---|---|

| Trimethoprim | High |

| 2-Amino-5-(4-hydroxybenzyl)pyrimidin | Moderate |

| 2-Amino-5-(4-hydroxy-3-methylbenzyl)pyrimidin | Low |

Toxicity and Safety Profile

While the antibacterial properties are promising, it is crucial to evaluate the safety profile of this compound. Preliminary studies have indicated low toxicity in mammalian cell lines at therapeutic concentrations; however, further toxicological assessments are necessary to confirm its safety for clinical use.

Q & A

Q. What are the established synthetic routes for 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one, and which characterization techniques are critical for confirming its structure?

The compound is synthesized via condensation reactions between 2,4-diamino-5-(hydroxymethyl)pyrimidine and substituted phenols under acidic conditions. For example, 2,6-dimethoxyphenol yields a mixture of isomers, necessitating careful optimization of reaction conditions (e.g., temperature, solvent, and catalyst) to enhance regioselectivity . Key characterization techniques include:

- 1H NMR : To confirm substituent integration and regiochemistry (e.g., aromatic proton shifts between δ 6.5–7.5 ppm) .

- HRMS : Validates molecular weight and fragmentation patterns .

- Melting Point Analysis : Distinguishes isomers (e.g., 151–154°C vs. 221–224°C for derivatives with different substituents) .

Q. How is this compound identified and quantified as a pharmaceutical impurity?

As a Trimethoprim impurity (ACI 203116), it is identified using HPLC or LC-MS with reference standards (e.g., LGC Quality’s MM0093.05) . Method validation includes:

- Calibration curves using spiked samples.

- Limit of Detection (LOD) : ≤0.1% impurity threshold per ICH guidelines .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges in synthesizing this compound when using substituted phenols?

Regioselectivity issues arise with bulky or electron-donating substituents (e.g., 2,6-dimethoxyphenol producing mixed isomers ). Mitigation strategies include:

- Protecting Groups : Temporarily block reactive hydroxyl groups to direct substitution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the para position.

- Catalytic Optimization : Lewis acids (e.g., ZnCl₂) can favor specific transition states .

Q. How can researchers address discrepancies in reported biological activities of derivatives of this compound?

Contradictions in inhibitory potency (e.g., tyrosinase vs. mPGES-1 activity) may stem from:

- Purity Verification : Reanalyze compounds via NMR and HRMS to exclude byproducts .

- Assay Standardization : Use consistent enzyme sources (e.g., recombinant human tyrosinase) and controls .

- Structural Confirmation : X-ray crystallography (e.g., dihedral angles influencing binding ) or molecular docking (e.g., AutoDock Vina for binding affinity predictions ).

Q. What methodologies are recommended for studying the structure-activity relationship (SAR) of this compound’s derivatives as enzyme inhibitors?

SAR studies require:

- Systematic Substitution : Modify the benzyl group (e.g., halogenation, methoxy variations) and correlate changes with IC₅₀ values .

- Molecular Docking : Validate interactions with target enzymes (e.g., tyrosinase’s Cu²⁺ active site ).

- X-ray Crystallography : Resolve bound conformations (e.g., pyrimidine ring distortion affecting hydrogen bonding ).

Data Contradiction Analysis

Q. Why do certain synthetic routes yield lower-than-expected purity, and how can this be resolved?

Impurities often arise from:

- Incomplete Condensation : Monitor reaction progress via TLC and extend reaction time .

- Byproduct Formation : Use flash chromatography (e.g., silica gel, ethyl acetate/hexane eluent) for purification .

- Isomer Separation : Chiral HPLC columns (e.g., CHIRALPAK® IG-3) resolve enantiomers .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.